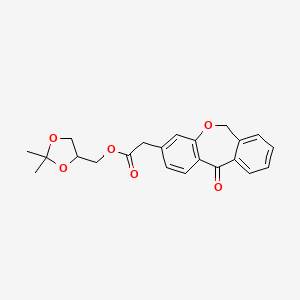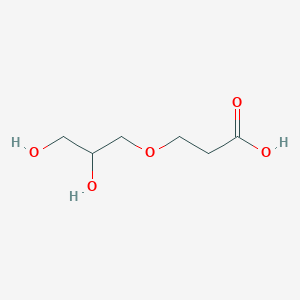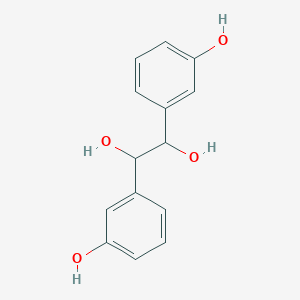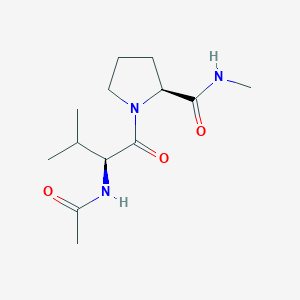
N-Acetyl-L-valyl-N-methyl-L-prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-L-valyl-N-methyl-L-prolinamide is a synthetic oligopeptide compound It is composed of a sequence of amino acids, including valine and proline, which are modified with acetyl and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-valyl-N-methyl-L-prolinamide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are added one by one, with each addition involving the following steps:
Deprotection: Removal of the protecting group from the amino terminus of the growing peptide chain.
Coupling: Addition of the next amino acid, which is activated to form a peptide bond with the growing chain.
Cleavage: Removal of the peptide from the resin support and final deprotection of side chains.
Common reagents used in these steps include N,N’-diisopropylcarbodiimide (DIC) for coupling and trifluoroacetic acid (TFA) for deprotection and cleavage.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired scale and purity. Automation of SPPS allows for efficient and reproducible production of the compound.
化学反应分析
Types of Reactions
N-Acetyl-L-valyl-N-methyl-L-prolinamide can undergo various chemical reactions, including:
Hydrolysis: Breaking of peptide bonds in the presence of water or acids/bases.
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its structure and properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, leading to changes in the compound’s oxidation state.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under controlled conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield individual amino acids, while oxidation and reduction can lead to various modified peptides.
科学研究应用
N-Acetyl-L-valyl-N-methyl-L-prolinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating diseases related to peptide dysfunction.
Industry: Utilized in the development of novel materials and biotechnological applications.
作用机制
The mechanism of action of N-Acetyl-L-valyl-N-methyl-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and methyl modifications may enhance its binding affinity and stability, allowing it to modulate biological pathways effectively. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
N-Acetyl-L-leucyl-L-isoleucylglycyl-L-valyl-N-methyl-L-prolinamide: Another oligopeptide with a similar structure but different amino acid sequence.
N-Acetyl-N-methylglycylglycyl-L-valyl-D-alloisoleucyl-L-threonyl-N-methyl-L-leucyl-L-isoleucyl-N5-(diaminomethylene)-L-ornithyl-N-ethyl-L-prolinamide: A more complex peptide with additional amino acids and modifications.
Uniqueness
N-Acetyl-L-valyl-N-methyl-L-prolinamide is unique due to its specific sequence and modifications, which confer distinct structural and functional properties. These characteristics make it valuable for targeted research and applications in various scientific fields.
属性
CAS 编号 |
63192-87-0 |
|---|---|
分子式 |
C13H23N3O3 |
分子量 |
269.34 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-acetamido-3-methylbutanoyl]-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H23N3O3/c1-8(2)11(15-9(3)17)13(19)16-7-5-6-10(16)12(18)14-4/h8,10-11H,5-7H2,1-4H3,(H,14,18)(H,15,17)/t10-,11-/m0/s1 |
InChI 键 |
LZHCDBSAJUUWHP-QWRGUYRKSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NC)NC(=O)C |
规范 SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chlorothieno[2,3-c]pyridine-4-carbaldehyde](/img/structure/B14489033.png)
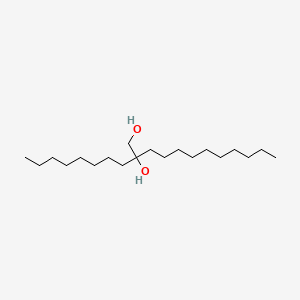
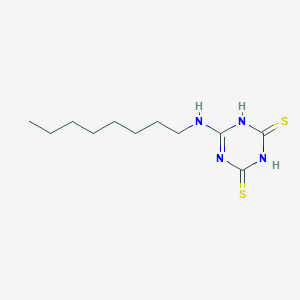


![1-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-L-proline](/img/structure/B14489049.png)

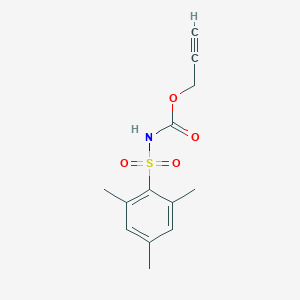
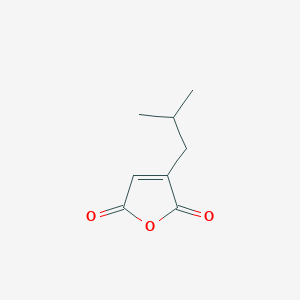
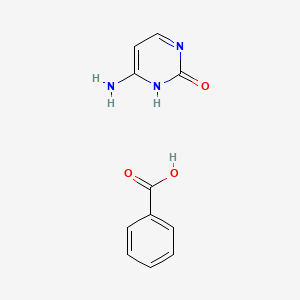
![1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene](/img/structure/B14489091.png)
